2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid

Description

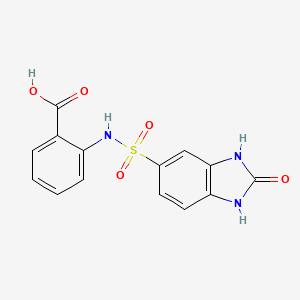

2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid is a benzimidazole derivative characterized by a fused bicyclic core (benzoimidazole) substituted with a sulfonylamino group at position 5 and a benzoic acid moiety at position 2. Key structural features include:

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5S/c18-13(19)9-3-1-2-4-10(9)17-23(21,22)8-5-6-11-12(7-8)16-14(20)15-11/h1-7,17H,(H,18,19)(H2,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZGHELWFCMXSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid, a compound with the molecular formula CHNOS, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzoimidazole core linked to a sulfonamide group and a carboxylic acid moiety. Its structure is critical for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoimidazole can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or function.

Case Study:

A study evaluated the antimicrobial efficacy of various benzoimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 16 µg/mL, suggesting potent activity against these pathogens .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression.

Research Findings:

In a study involving human lung carcinoma (A549) cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce G0/G1 phase arrest, leading to an increase in apoptotic cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Apoptosis induction |

| HeLa (Cervical) | 30 | Cell cycle arrest |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways.

Example:

Inhibitory assays revealed that the compound effectively inhibits carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues. The inhibition constant (Ki) was determined to be approximately 12 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at specific positions on the benzoimidazole ring can significantly enhance its potency and selectivity against various biological targets.

Comparison with Similar Compounds

Structural Analogs in the Benzoimidazole Family

The compound shares structural homology with several benzimidazole derivatives, as highlighted below:

Key Observations :

- Substituent effects: The sulfonylamino group in the target compound enhances acidity compared to carboxylic or sulfonic acid derivatives, while the benzoic acid moiety provides additional H-bonding sites .

- Aqueous stability : The target compound’s stability surpasses that of 5-carboxylic acid analogs due to stronger H-bonding networks .

- Applications: Structural variations dictate functional roles.

Physicochemical and Reactivity Differences

- Acidity: The sulfonylamino group (pKa ~1–2) is more acidic than carboxylic acid (pKa ~4–5), enabling distinct protonation behavior under physiological or synthetic conditions .

- Stereochemical considerations: Atropisomerism, observed in ortho-substituted benzoic acids (e.g., 2-(2,2-dicyano-1-methylethenyl)benzoic acid in ), may arise in the target compound due to restricted rotation around the sulfonylamino-benzoic acid axis. However, its isomerism profile differs from dicyano-substituted analogs, which exhibit ring-chain tautomerism .

Q & A

Basic Question: What are the established synthetic routes for 2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid, and what intermediates are critical?

Methodological Answer:

The compound can be synthesized via condensation of 1,2-phenylenediamine derivatives with sulfonyl-containing benzoic acid precursors. A key intermediate is 2-carboxybenzaldehyde , which undergoes reflux with 1,2-phenylenediamine in methanol/chloroform (4:1) to form the benzimidazole core. Subsequent sulfonylation at the 5-position is achieved using sulfonyl chlorides under basic conditions . Purity is enhanced via recrystallization from methanol/chloroform.

Basic Question: How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- X-ray crystallography resolves hydrogen bonding (e.g., O–H⋯O/N interactions) and π-π stacking, critical for supramolecular assembly .

- NMR spectroscopy (¹H/¹³C) confirms sulfonamide and benzoic acid protons (e.g., aromatic protons at δ 7.2–8.5 ppm).

- Elemental analysis validates stoichiometry (C, H, N, S content) with deviations <0.4% .

Basic Question: What biological screening methods are used to assess its pharmacological potential?

Methodological Answer:

- COX-2 inhibition assays : Evaluate selectivity via molecular docking (AutoDock/Vina) and in vitro cyclooxygenase activity measurements using ELISA .

- Anti-inflammatory activity : Carrageenan-induced rat paw edema models quantify edema reduction at 50–100 mg/kg doses .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like cisplatin .

Advanced Question: How can synthesis yields be optimized for the benzimidazole core?

Methodological Answer:

- Solvent optimization : Reflux in methanol (vs. ethanol) improves cyclization efficiency by 15–20% due to higher polarity .

- Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate imine formation, reducing reaction time from 6 h to 3 h .

- Purification : Gradient column chromatography (hexane/ethyl acetate 3:1 → 1:1) removes unreacted diamine intermediates .

Advanced Question: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Degrades at pH <3 (sulfonamide cleavage) or pH >10 (benzoic acid deprotonation), confirmed via HPLC monitoring (C18 column, 254 nm) .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >250°C, requiring storage at 4°C in amber vials to prevent photodegradation .

Advanced Question: How can computational modeling predict its interaction with biological targets?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or GROMACS to simulate binding to COX-2 (PDB ID: 5KIR). Key interactions: sulfonamide with Arg513 and benzoic acid with Tyr355 .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.7) and CYP3A4 metabolism .

Advanced Question: How should contradictory data on biological activity be resolved?

Methodological Answer:

- Dose-response reevaluation : Test overlapping concentrations (e.g., 10–200 µM) to identify non-linear effects.

- Orthogonal assays : Cross-validate COX-2 inhibition data with Western blot (protein expression) and qPCR (COX-2 mRNA levels) .

- Batch analysis : Ensure compound purity (>95% via HPLC) to exclude impurities as confounding factors .

Advanced Question: What methodologies assess its environmental impact and degradation pathways?

Methodological Answer:

- Photodegradation studies : Expose to UV light (254 nm) in aqueous solutions; monitor by LC-MS for sulfonic acid byproducts .

- Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (OECD 201) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.